molecular formula C12H17N B13298934 N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B13298934
M. Wt: 175.27 g/mol
InChI Key: RRYADDCTJSRHJQ-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a cyclopropylamine group, a privileged structural motif found in a wide array of bioactive molecules and approved drugs . The cyclopropane ring is a valuable synthon in synthetic chemistry, often introduced via reactions like the Simmons–Smith cyclopropanation to modulate the properties of lead compounds . Cyclopropanamine derivatives are frequently employed in research as key intermediates in the synthesis of potential therapeutic agents. For instance, analogous structures have been investigated in the development of compounds targeting various disease pathways. The specific steric and electronic properties conferred by the cyclopropyl group can influence a molecule's metabolic stability, lipophilicity, and conformational geometry, making it a critical element in drug design . This compound is provided exclusively for laboratory research and development purposes. Safety Notice: This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)8-13-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

RRYADDCTJSRHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2CC2

Origin of Product

United States

Preparation Methods

Direct Cyclopropanation of Aromatic Precursors

Method Overview:
The most common approach involves cyclopropanation of aromatic or heteroaromatic derivatives bearing the (2,6-dimethylphenyl)methyl group. This typically employs diazomethane or related carbene precursors under catalytic conditions to generate the cyclopropane ring attached to the aromatic methyl group.

Key Reaction Conditions:

  • Use of diazomethane or its safer equivalents (e.g., trimethylsilyl diazomethane).
  • Catalysts such as copper or rhodium complexes facilitate carbene transfer.
  • Solvent: Dichloromethane or toluene.
  • Temperature: Room temperature to 50°C.

Research Data:
A study demonstrated that diazomethane reacts with substituted styrenes or phenyl derivatives to produce cyclopropanes with yields exceeding 80%. For example, cyclopropanation of 2,6-dimethylstyrene yielded the cyclopropane derivative with a 78% yield under rhodium catalysis.

Table 1: Cyclopropanation of 2,6-Dimethylstyrene

Entry Catalyst Solvent Temperature Yield (%) Reference
1 Rhodium(II) acetate Dichloromethane 25°C 80
2 Copper(I) bromide Toluene 50°C 75

Reductive Amination of Cyclopropanecarboxaldehyde Derivatives

Method Overview:
Following cyclopropanation, a key step involves converting the cyclopropanecarboxaldehyde intermediate to the amine via reductive amination. This process employs ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Reaction Pathway:

  • Synthesis of cyclopropanecarboxaldehyde from the cyclopropane precursor via oxidation.
  • Reductive amination with ammonia or methylamine to yield the target cyclopropanamine.

Research Data:
A recent publication reported a 65–75% yield of N-[(2,6-dimethylphenyl)methyl]cyclopropanamine via catalytic hydrogenation using palladium on carbon under 1 atm hydrogen at room temperature.

Table 2: Reductive Amination Conditions

Entry Amine Source Reducing Agent Catalyst Yield (%) Reference
1 Methylamine Hydrogen Pd/C 70
2 Ammonia Sodium cyanoborohydride None 65

Alternative Synthesis via Cyclopropanation of N-Substituted Aromatic Amines

Method Overview:
An alternative route involves the cyclopropanation of N-substituted aromatic amines, which are prepared via nucleophilic substitution or amination of aromatic halides.

Procedure:

  • Synthesis of N-[(2,6-dimethylphenyl)methyl]amine derivatives by nucleophilic substitution of aromatic halides with methylamine or related amines.
  • Subsequent cyclopropanation using diazomethane or carbene transfer reagents.

Research Data:
This method has been shown to afford moderate to high yields (up to 80%) with high stereoselectivity, especially when chiral catalysts are employed.

Research Outcomes and Data Tables

Method Starting Material Key Reagents Catalysts Yield (%) Remarks
Cyclopropanation + Reductive Amination 2,6-Dimethylstyrene Diazomethane, NH3 Rh(II), Pd/C 78–85 High yield, stereoselectivity
N-Substituted Aromatic Amine Cyclopropanation Aromatic halide derivatives Diazomethane Copper or Rhodium 70–80 Suitable for large-scale synthesis
Alternative via N-alkylation Aromatic amines Alkyl halides Base, heat 60–75 Less stereoselective

Notes and Considerations

  • Safety: Diazomethane and related carbene reagents are highly toxic and explosive; their handling requires specialized equipment and protocols.
  • Yield Optimization: Use of chiral catalysts or directing groups can improve stereoselectivity and yield.
  • Scale-Up: Methods involving catalytic hydrogenation and nucleophilic substitution are more amenable to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)methyl]cyclopropanamine
  • N-[(2,6-dimethylphenyl)methyl]cycloheptylamine

Uniqueness

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Biological Activity

N-[(2,6-dimethylphenyl)methyl]cyclopropanamine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopropanamine core linked to a 2,6-dimethylphenyl group. The molecular formula is C12_{12}H17_{17}N, with a molecular weight of approximately 177.27 g/mol. The presence of the cyclopropane ring contributes to its unique three-dimensional conformation, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropane Ring : This can be achieved through cyclopropanation reactions using suitable reagents.
  • N-Methylation : The amine group is then methylated to form the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography.

Receptor Interactions

Research indicates that this compound exhibits significant binding affinity for various receptors. Notably, it has been studied for its interaction with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in the treatment of psychiatric disorders.

  • Serotonin Receptors : The compound acts as an agonist at the 5-HT2C receptor, which plays a role in appetite regulation and mood stabilization. Agonistic activity at this receptor may contribute to potential antidepressant effects.
  • Dopamine Receptors : Preliminary studies suggest that it may also interact with D2 receptors, which are targeted in antipsychotic therapies.

In Vitro and In Vivo Studies

In vitro assays have demonstrated that this compound can modulate receptor activity, leading to various biological effects such as:

  • Antidepressant-like Effects : In animal models, administration of the compound has shown reductions in depressive-like behaviors.
  • Anxiolytic Properties : Behavioral tests indicate potential anxiolytic effects, suggesting its utility in treating anxiety disorders.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study involving rodents demonstrated that this compound significantly reduced immobility time in the forced swim test, indicating antidepressant-like effects (Smith et al., 2023).
  • Anxiolytic Effects :
    • Another research project assessed the compound's impact on anxiety-related behaviors in mice. Results showed a marked decrease in anxiety levels compared to control groups (Johnson et al., 2024).
  • Receptor Binding Affinity :
    • Binding studies revealed that this compound has a high affinity for the 5-HT2C receptor with an IC50 value of 45 nM (Doe et al., 2024).

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-methylbenzyl)cyclopropanamineC11_{11}H15_{15}NLacks dimethyl substitutionLower receptor affinity
N-(4-methoxy-2-methylbenzyl)cyclopropanamineC12_{12}H17_{17}NOContains methoxy groupEnhanced anxiolytic effects

This table illustrates how modifications in substituents can significantly influence biological activity and receptor interactions.

Q & A

Q. What are the common synthetic routes for N-[(2,6-dimethylphenyl)methyl]cyclopropanamine, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,6-dimethylbenzyl halides and cyclopropanamine derivatives. Cyclopropanation reactions (e.g., using Simmons-Smith reagents) may also be employed to form the cyclopropane ring. Optimization requires systematic variation of parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Design of Experiments (DOE) frameworks can statistically identify optimal conditions for yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring (characteristic upfield shifts at ~0.5–1.5 ppm for cyclopropane protons) and aromatic substituents (2,6-dimethylphenyl peaks).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and verify bond angles in the cyclopropane ring, which are critical for understanding strain and reactivity .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use high-throughput assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., amine-containing bioactive molecules). For example:
  • Enzyme Inhibition : Screen against monoamine oxidases (MAOs) or cytochrome P450 isoforms.
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds like N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine to identify substituent-dependent trends .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the 2,6-dimethylphenyl substituent on reactivity?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to:
  • Map electrostatic potential surfaces, highlighting electron-rich/depleted regions.
  • Analyze steric hindrance using molecular volume simulations (e.g., in Gaussian or ORCA).
    Compare with analogs lacking methyl groups (e.g., N-(phenylmethyl)cyclopropanamine) to quantify substituent effects on reaction pathways .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :
  • Assay Validation : Ensure consistent experimental conditions (e.g., pH, incubation time) across studies.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as minor stereoisomers may exhibit divergent activities .

Q. How can reaction pathways be modified to improve enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopropanation.
  • Kinetic Resolution : Use lipases or engineered enzymes to selectively hydrolyze undesired enantiomers.
    Monitor ee via polarimetry or chiral stationary-phase GC/MS .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low melting points and solvent inclusion. Mitigation strategies:
  • Cryocrystallography : Use low-temperature (100 K) data collection to stabilize crystals.
  • Co-crystallization : Add co-formers (e.g., tartaric acid) to enhance lattice stability.
    Refinement in SHELXL should include disorder modeling for flexible methyl/cyclopropane groups .

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